molecular formula C14H20O7 B150651 Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- CAS No. 36804-11-2

Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-

Cat. No. B150651
CAS RN: 36804-11-2
M. Wt: 300.3 g/mol
InChI Key: VRDSPVUFCCVMCF-UHFFFAOYSA-N
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Description

“Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-” is a chemical compound with the molecular formula C14H20O7 . It is also known as TMPMP . The compound has a molecular weight of 300.30 g/mol .


Molecular Structure Analysis

The InChI representation of the compound is InChI=1S/C14H20O7/c1-10(15)14-12(20-8-17-3)5-11(19-7-16-2)6-13(14)21-9-18-4/h5-6H,7-9H2,1-4H3 . The Canonical SMILES representation is CC(=O)C1=C(C=C(C=C1OCOC)OCOC)OCOC .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 300.30 g/mol . It has a computed XLogP3-AA value of 1.4 , indicating its lipophilicity. It has 0 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has a rotatable bond count of 10 . Its exact mass and monoisotopic mass are both 300.12090297 g/mol . The topological polar surface area of the compound is 72.4 Ų . It has a heavy atom count of 21 .

Scientific Research Applications

Synthesis of Flavonoids

The compound is used as a reactant in the synthesis of seabuckthorn flavone-3-ols and analogs, which are known for their antioxidant activities. This application is significant in the field of natural product chemistry and pharmacology, where flavonoids are studied for their potential health benefits .

Biochemical Research

It serves as a biochemical for proteomics research, which involves the study of proteomes and their functions. This application is crucial in understanding protein interactions and disease mechanisms .

PI3K/Akt Pathway Regulation

In the context of molecular biology, this compound has been noted to downregulate the phosphatidylinositide 3-kinase (PI3K)/Akt pathway by suppressing protein-tyrosine phosphatase 1B (PTP1B) expression. This pathway is vital in cell signaling and is implicated in various diseases, including cancer .

Chemical Properties Analysis

ChemSpider provides detailed information on the structure, properties, spectra, and suppliers for this compound, which is essential for researchers in the field of chemistry to understand its characteristics and potential applications .

properties

IUPAC Name

1-[2,4,6-tris(methoxymethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O7/c1-10(15)14-12(20-8-17-3)5-11(19-7-16-2)6-13(14)21-9-18-4/h5-6H,7-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDSPVUFCCVMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OCOC)OCOC)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448981
Record name Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-

CAS RN

36804-11-2
Record name Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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